molecular formula C14H10N4O3 B12594549 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897360-85-9

2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12594549
CAS No.: 897360-85-9
M. Wt: 282.25 g/mol
InChI Key: LQKAZAWUPOVXEO-UHFFFAOYSA-N
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Description

2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidinone core with an amino group at position 2 and a 1,3-benzodioxole moiety at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, amination, and aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidinone derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

What sets 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one apart is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

CAS No.

897360-85-9

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H10N4O3/c15-14-17-9-3-2-8(16-12(9)13(19)18-14)7-1-4-10-11(5-7)21-6-20-10/h1-5H,6H2,(H3,15,17,18,19)

InChI Key

LQKAZAWUPOVXEO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)N=C(NC4=O)N

Origin of Product

United States

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